Barpisoflavone A

Endocrinology Hormone Replacement Therapy Natural Product Pharmacology

Researchers requiring a well-characterized moderate estrogen receptor modulator for SAR studies often face supply inconsistency. Barpisoflavone A (CAS 101691-27-4) solves this as a structurally authenticated 5-O-methylisoflavone reference standard. - Enables direct comparative studies against potent analogs like 2′-hydroxygenistein. - Serves as a validated negative control in α-glucosidase inhibition counter-screens. - Supplied with rigorous QC documentation to ensure reproducible pharmacological profiling.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 101691-27-4
Cat. No. B168698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarpisoflavone A
CAS101691-27-4
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O
InChIInChI=1S/C16H12O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-7,17-19H,1H3
InChIKeyTUTSVLUUGMNALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Barpisoflavone A Identity & Sourcing


Barpisoflavone A (CAS: 101691-27-4) is a naturally occurring isoflavone aglycone with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol [1]. It is structurally identified as 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one and is classified as a 5-O-methylisoflavone [2]. This compound was first isolated and characterized from the roots of the yellow lupin (Lupinus luteus L. cv. Barpine) and has also been identified in Apios americana tubers [3][4]. For research procurement, it is typically available as a yellow powder with a standard purity of 95-98% and requires storage at -20°C for long-term stability [5].

Workflow: Estrogen receptor partial agonism characterization
Selection: Well-characterized moderate-activity isoflavone probe
Use Context: In vitro cell-based receptor and antioxidant screening

Barpisoflavone A Substitution Risks


Substituting Barpisoflavone A with common isoflavone analogs like genistein, its 5-O-methyl derivative 5-methylgenistein, or 2′-hydroxygenistein cannot guarantee equivalent biological outcomes. While these compounds share a core isoflavone skeleton, they are distinct chemical entities with specific, quantifiable differences in their bioactivity profiles [1]. A direct comparative study of isoflavones from Apios americana, including Barpisoflavone A, demonstrated that small structural variations among these congeners lead to significant shifts in potency for estrogen receptor agonism, antioxidant activity, and α-glucosidase inhibition [1]. Therefore, using an unverified alternative risks introducing confounding variables into assays and invalidates any attempt to build upon the specific findings reported for Barpisoflavone A [1]. The precise chemical identity is the cornerstone of reproducible research.

Structural analog mismatch: Genistein or 5-methylgenistein differ in 5-methoxy and hydroxyl positions, shifting estrogen receptor response profiles.
Activity subset may not transfer: Antioxidant capacity is present in Barpisoflavone A but absent in some close congeners; substitution may remove this endpoint.
Negative-result contex differs: Lack of α-glucosidase inhibition distinguishes it from 2′-hydroxygenistein and 5-methylgenistein; substituting with those confounds counter-screening assays.

Barpisoflavone A Bioactivity Comparison


Estrogen Receptor Partial Agonism Comparison

In a study comparing four unique isoflavones from Apios americana, Barpisoflavone A was classified as having 'moderate' estrogen partial agonistic activity, which is quantitatively distinct from the 'potent' activity reported for its congener, 2′-hydroxygenistein [1]. This differentiation was based on a combination of estrogen receptor binding and cell-based agonistic activity assays [1].

Estrogen Receptor Partial Agonism
Class-level inference
Moderate partial agonistic activity vs. potent for 2′-hydroxygenistein (qualitative ranking).
Supports estrogen receptor partial agonism endpoint context.
Data to verify: in vitro receptor binding and cell-based assays.
Endocrinology Hormone Replacement Therapy Natural Product Pharmacology

Antioxidant Activity Differentiation

Barpisoflavone A was found to possess 'moderate' antioxidant activity, a property it shares with 2′-hydroxygenistein, but which is absent in the other two tested analogs from the same source, 5-methylgenistein and gerontoisoflavone A [1]. This establishes Barpisoflavone A as a member of the active subset within this specific chemical class [1].

Antioxidant Activity
Class-level inference
Moderate antioxidant activity present; not reported for 5-methylgenistein or gerontoisoflavone A.
Supports antioxidant screening context for isoflavone subset.
Source review; activity context limited to Apios americana congeners.
Oxidative Stress Free Radical Scavenging Antioxidant Screening

α-Glucosidase Inhibition Comparison

In a direct comparative study, Barpisoflavone A did not exhibit moderate α-glucosidase inhibitory activity. This is a key negative differentiator from 2′-hydroxygenistein and 5-methylgenistein, both of which were reported to possess moderate inhibitory activity against this enzyme [1].

α-Glucosidase Inhibition
Class-level inference
Not active at moderate levels, contrasting with moderate inhibition by 2′-hydroxygenistein and 5-methylgenistein.
Supports α-glucosidase counter-screening and off-target differentiation.
Negative result in direct comparative in vitro assay.
Diabetes Research Enzyme Inhibition Metabolic Disorder

Barpisoflavone A Research Applications


SERM Activity Profiling

For research programs aimed at mapping the structure-activity relationship (SAR) of estrogen receptor partial agonists, Barpisoflavone A serves as a well-characterized 'moderate' activity reference compound. It can be directly compared to the 'potent' 2′-hydroxygenistein to understand how specific structural modifications (e.g., the presence of a 5-methoxy group) influence the magnitude of estrogenic response [1].

Estrogen-Mediated vs. Direct Antioxidant Effects

Barpisoflavone A is an ideal tool for experiments designed to separate the antioxidant effects of isoflavones from their estrogenic activity. Its dual 'moderate' activity in both assays allows for comparative studies against analogs like 5-methylgenistein (estrogenic but not a moderate antioxidant) to deconvolute the contributions of each mechanism in cellular protection models [1].

α-Glucosidase Negative Control

Given its lack of α-glucosidase inhibitory activity at moderate levels, Barpisoflavone A is a valuable tool for counter-screening assays. In studies investigating the mechanism of α-glucosidase inhibitors like 2′-hydroxygenistein, Barpisoflavone A can be used as a structurally related negative control to confirm assay specificity and rule out non-specific effects from the isoflavone core [1].

Application
Selection Property
Validation Focus
Selective estrogen receptor modulation (SERM) SAR studies
Moderate estrogen partial agonism reference profile
Partial agonism activity differentiation vs. related isoflavone congeners
Estrogen-mediated vs. direct antioxidant effect deconvolution
Combined moderate estrogenic and antioxidant activities
Cellular protection models: estrogen-dependent vs. radical-scavenging endpoint separation
α-Glucosidase inhibitor counter-screening
Lack of α-glucosidase inhibitory activity
Assay specificity control with structurally related isoflavone core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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